Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with various functional groups such as chloro, methyl, and methylsulfamoyl. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the chloro, methyl, and methylsulfamoyl groups through various substitution reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: It serves as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives:
Similar Compounds: Compounds such as 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine and ethyl 3-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate share structural similarities.
Uniqueness: The presence of the methylsulfamoyl group and the specific substitution pattern on the pyrrolo[3,2-b]pyridine core make this compound unique
Properties
IUPAC Name |
ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4S/c1-4-20-12(17)11-9(13)10-8(16(11)3)5-7(6-15-10)21(18,19)14-2/h5-6,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCKYIAWFORTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)S(=O)(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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